![molecular formula C11H13F3N2 B1454862 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine CAS No. 473932-18-2](/img/structure/B1454862.png)
2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine
Description
The compound “2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine” is likely a nitrogen-containing heterocyclic compound due to the presence of a piperidine and pyridine ring in its structure. The trifluoromethyl group attached to the pyridine ring could potentially make the compound more lipophilic, which might affect its reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a pyridine ring (a six-membered ring with two nitrogen atoms), and a trifluoromethyl group attached to the pyridine ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the nitrogen atoms in the piperidine and pyridine rings, as well as the electronegative trifluoromethyl group. The nitrogen atoms might participate in various reactions such as protonation, alkylation, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group might increase its lipophilicity, while the nitrogen-containing rings might contribute to its basicity .Future Directions
properties
IUPAC Name |
2-piperidin-4-yl-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8/h1-3,8,15H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQUUYMJUDXUGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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